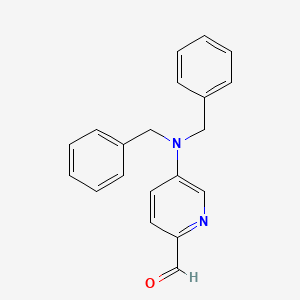

5-(Dibenzylamino)picolinaldehyde

货号:

B8566504

分子量:

302.4 g/mol

InChI 键:

UHJJYXKDCWOMPL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

5-(Dibenzylamino)picolinaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery research. The aldehyde group is a highly versatile handle for further chemical transformations, most notably in condensation reactions to form imines or hydrazones, and in nucleophilic addition reactions. The dibenzylamino group acts as a protected amine, which can be later deprotected to reveal a primary amine, a common functional group in active pharmaceutical ingredients (APIs). This makes the compound particularly useful in the synthesis of complex molecules, including ligands for various biological targets. The picolinaldehyde scaffold is frequently explored in the development of receptor modulators. As a research chemical, it serves as a critical precursor for constructing compound libraries for high-throughput screening. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式 |

C20H18N2O |

|---|---|

分子量 |

302.4 g/mol |

IUPAC 名称 |

5-(dibenzylamino)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C20H18N2O/c23-16-19-11-12-20(13-21-19)22(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 |

InChI 键 |

UHJJYXKDCWOMPL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C=O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

Key structural analogs of 5-(Dibenzylamino)picolinaldehyde include substituted picolinaldehydes with variations in the position and nature of substituents. Below is a comparative analysis:

Table 1: Comparative Overview of Picolinaldehyde Derivatives

Substituent Effects on Reactivity and Bioactivity

- In contrast, the trifluoromethyl group (electron-withdrawing) in 5-(Trifluoromethyl)picolinaldehyde reduces electron density, making the aldehyde more electrophilic . Dimethylamino and diethylamino substituents at the 4-position (as in ) balance electron donation with steric effects, enabling SIRT2 inhibition via interactions with the enzyme’s active site .

- Steric and Solubility Considerations: The bulky dibenzylamino group in this compound may hinder access to sterically constrained binding pockets but could improve lipid membrane permeability due to increased hydrophobicity. Smaller substituents (e.g., dimethylamino) allow tighter binding in enzymatic assays, as demonstrated in SIRT2 inhibition studies .

- Biological Activity: 4-(Dimethylamino)picolinaldehyde and 4-(Diethylamino)picolinaldehyde exhibit SIRT2 inhibitory activity, with the dimethyl variant showing higher potency. This suggests that substituent size and position critically modulate activity . The absence of activity in compounds lacking amino substitutions (e.g., STC4 in ) underscores the necessity of the amino group for SIRT2 interaction.

常见问题

Q. How to address discrepancies in reported biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。